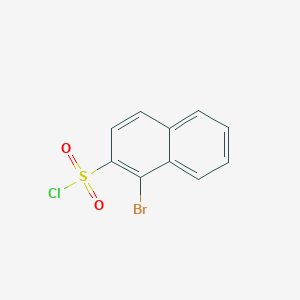
1-Bromonaphthalene-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromonaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C10H6BrClO2S. It is a derivative of naphthalene, where a bromine atom is attached to the first carbon and a sulfonyl chloride group is attached to the second carbon of the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromonaphthalene-2-sulfonyl chloride can be synthesized through the sulfonation of 1-bromonaphthalene followed by chlorination. The process involves the following steps:
Sulfonation: 1-Bromonaphthalene is reacted with sulfuric acid to introduce the sulfonyl group, forming 1-bromonaphthalene-2-sulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromonaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Electrophilic Aromatic Substitution: The bromine atom on the naphthalene ring can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions to achieve selective substitution.
Major Products Formed
Sulfonamide Derivatives: Formed by reacting with amines.
Sulfonate Esters: Formed by reacting with alcohols.
Brominated Naphthalene Derivatives: Formed through further halogenation reactions.
Applications De Recherche Scientifique
1-Bromonaphthalene-2-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: Used in the development of potential drug candidates, particularly in the synthesis of sulfonamide-based drugs.
Material Science: Employed in the preparation of functional materials, such as polymers and dyes.
Biological Studies: Utilized in the modification of biomolecules for studying their functions and interactions.
Mécanisme D'action
The mechanism of action of 1-bromonaphthalene-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The bromine atom on the naphthalene ring can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloronaphthalene-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.
1-Bromonaphthalene-2-sulfonic acid: The sulfonic acid derivative without the chloride group.
2-Bromonaphthalene-1-sulfonyl chloride: Isomeric compound with different positions of the bromine and sulfonyl chloride groups.
Uniqueness
1-Bromonaphthalene-2-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group on the naphthalene ring. This combination of functional groups provides a versatile reactivity profile, making it valuable in various chemical transformations and applications .
Propriétés
IUPAC Name |
1-bromonaphthalene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO2S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDPMJUNGKSALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2545114.png)
![N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2545116.png)
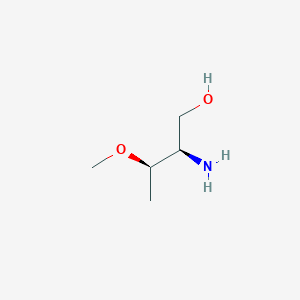
![N-{[(4-bromophenyl)carbamothioyl]amino}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2545120.png)
![3-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2545121.png)

![4-[2-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2545126.png)
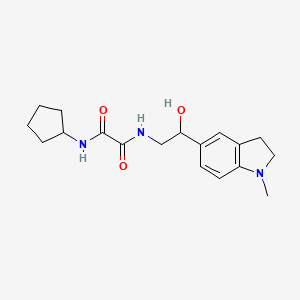


![1-[4-[4-(1-Hydroxypropan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2545132.png)
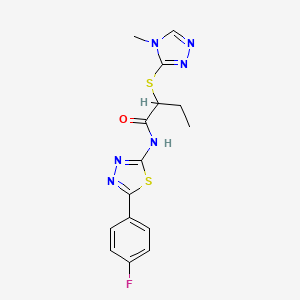
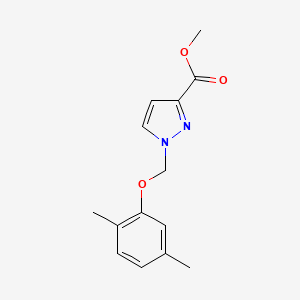
![ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B2545137.png)
